6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
“6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is an organic compound with the CAS Number: 1803604-63-8 . It has a molecular weight of 185.57 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of this compound is C6H4ClN3O2 . The InChI code is 1S/C6H4ClN3O2/c1-10-5(11)3(2-8)4(7)9-6(10)12/h1H3,(H,9,12) .Physical And Chemical Properties Analysis
This compound is a colorless crystalline solid . It is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and acetonitrile .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Properties : A study involved the synthesis of dihydropyrimido[1,2-a]pyrimidine derivatives starting from a similar pyrimidine compound, exploring its antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating the potential of pyrimidine derivatives in antimicrobial applications (Abdelghani et al., 2017).
Antioxidant Activity : Research on novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives indicated significant antioxidant activities. This highlights the potential for developing new antioxidant agents from pyrimidine derivatives (Salem et al., 2015).
Chemical Synthesis and Reactions
- Novel Synthesis Approaches : A study described the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants to form amino substituted pyrimidines, showcasing the chemical versatility and potential for creating diverse compounds from pyrimidine bases (Briel et al., 2002).
Structural and Spectroscopic Analysis
- Spectroscopic Studies : Ab initio quantum chemical and experimental spectroscopic studies have been conducted on chloropyrimidine derivatives to understand their structure and spectral characteristics better. Such studies are crucial for developing new compounds with desired properties (Gupta et al., 2006).
Physical Chemistry Investigations
- Conductance and Solvent Behavior : Research on the conductance and solvent behavior of similar pyrimidine derivatives in DMSO solutions has provided insights into the interactions and solvent properties essential for pharmaceutical formulation and chemical synthesis (Gaware, 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . It should be noted that contact with the skin or inhalation may cause allergic reactions .
properties
IUPAC Name |
6-chloro-3-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2/c1-10-5(11)3(2-8)4(7)9-6(10)12/h1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGGSKQJLCNFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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